molecular formula C9H9N3O B158553 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1913-72-0

5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B158553
CAS No.: 1913-72-0
M. Wt: 175.19 g/mol
InChI Key: HWGAGILTAOQBPD-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its broad spectrum of biological activities, including antitumor, antibacterial, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-amino-3-cyanopyridine with formamide under high-temperature conditions . Another method involves the use of phosphorus pentoxide and phosphoric acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets. It has been shown to inhibit tyrosine kinases and other enzymes involved in cell signaling pathways. This inhibition disrupts cellular processes, leading to its antitumor and antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 5 and 7 enhance its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-3-6(2)12-8-7(5)9(13)11-4-10-8/h3-4H,1-2H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGAGILTAOQBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20419837
Record name 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1913-72-0
Record name 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
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Reactant of Route 3
5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
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Reactant of Route 5
5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Customer
Q & A

Q1: What are the common synthetic approaches for preparing 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones?

A1: Two main synthetic approaches are highlighted in the research:

  • Cyclocondensation of 2-amino-3-carbethoxy-4,6-dimethylpyridine with methyl-N-aryldithiocarbamates: This method leads to the formation of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones. [, ]
  • Reaction of 2-amino-3-carbethoxy-4,6-dimethylpyridine with aryl isothiocyanates: This approach also yields 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones and allows for variation at the 3-position of the pyridopyrimidine scaffold. []

Q2: What is the preferred site of alkylation in 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones?

A2: Research indicates a strong preference for S-alkylation over N-alkylation in 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones. This selectivity is observed under both liquid-liquid and solid-liquid phase transfer conditions using various alkylating agents. []

Q3: Have any biological activities been investigated for these compounds?

A3: Yes, the antibacterial activity of 2-methylthio-6-phenylazo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones has been explored. The synthesis involved reacting a diazotized pyridine derivative with aryl isothiocyanates, followed by cyclization and S-methylation. [] This suggests potential applications for this class of compounds in treating bacterial infections.

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